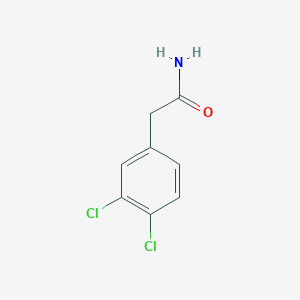

2-(3,4-Dichlorophenyl)acetamide

Übersicht

Beschreibung

2-(3,4-Dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H7Cl2NO . It has a molecular weight of 204.06 . It is a solid substance stored at room temperature .

Molecular Structure Analysis

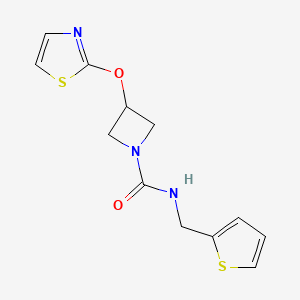

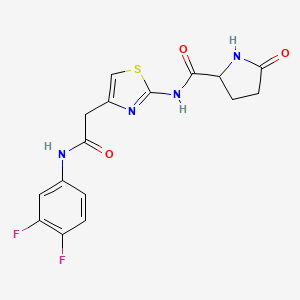

The molecular structure of 2-(3,4-Dichlorophenyl)acetamide consists of an acetamide group attached to a dichlorophenyl group . The InChI code for this compound is 1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) .Physical And Chemical Properties Analysis

2-(3,4-Dichlorophenyl)acetamide is a solid substance stored at room temperature . It has a molecular weight of 204.06 . The InChI code for this compound is 1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Calculations and Properties

2-(3,4-Dichlorophenyl)acetamide has been studied through quantum chemical calculations, revealing insights into its molecular structural parameters, thermodynamic properties, and vibrational frequencies. Using density functional theory, researchers have mapped the molecular electrostatic potential, predicting sites and relative reactivities towards electrophilic and nucleophilic attack. This detailed analysis has implications for understanding the reactivity and potential applications of the molecule in various fields (Choudhary et al., 2014).

Synthesis and Anti Microbial Activity

Research has focused on synthesizing novel derivatives of 2-(3,4-Dichlorophenyl)acetamide and evaluating their antimicrobial activity. The synthesis process and the antimicrobial efficacy against different microorganisms highlight the potential of these compounds in the field of medicinal chemistry (Mistry et al., 2009).

NMR Spectral Studies

Nuclear magnetic resonance (NMR) spectroscopy has been employed to study various derivatives of 2-(3,4-Dichlorophenyl)acetamide. These studies provide insights into the electronic environment of the molecules, which is crucial for understanding their chemical properties and potential applications in various scientific fields (Gowda & Gowda, 2007).

Crystal Structure Analysis

The crystal structure of 2-(3,4-Dichlorophenyl)acetamide and its derivatives has been analyzed, providing details about molecular conformation and intermolecular interactions. Such studies are fundamental for the development of new materials and pharmaceutical compounds (Saravanan et al., 2016).

Photovoltaic Efficiency Modeling

Studies have also been conducted on benzothiazolinone acetamide analogs, which include derivatives of 2-(3,4-Dichlorophenyl)acetamide. These investigations focus on their potential as photosensitizers in dye-sensitized solar cells, analyzing their light harvesting efficiency and photovoltaic efficiency. This research indicates the versatility of these compounds in renewable energy applications (Mary et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEVQJYIDJSWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)acetamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)

![2-[(2,5-dichlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2721597.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2721598.png)

![6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2721603.png)

![3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2721604.png)

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(sec-butyl)propanamide](/img/structure/B2721608.png)

![2-(4-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2721609.png)